Cas no 851406-07-0 (4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide)

4-Chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide is a synthetic organic compound featuring a quinolinone core linked to a nitro-substituted benzamide moiety. Its structure combines a 7-methoxy-2-oxo-1,2-dihydroquinoline scaffold with a 4-chloro-3-nitrobenzamide group, offering potential utility in medicinal chemistry and biochemical research. The presence of electron-withdrawing nitro and chloro substituents may enhance reactivity, making it a candidate for further derivatization or as an intermediate in drug discovery. The methoxy and carbonyl functionalities contribute to its polarity, influencing solubility and binding properties. This compound’s structural complexity allows for exploration in targeted therapeutic applications, particularly where quinolinone derivatives demonstrate biological activity.
4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide structure
851406-07-0 structure
Product name:4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
CAS No:851406-07-0
MF:C19H16ClN3O5
MW:401.800443649292
CID:6377074
PubChem ID:4179989

4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide
    • 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
    • AKOS024587160
    • 851406-07-0
    • SR-01000124156
    • AB00669559-01
    • F0611-0624
    • SR-01000124156-1
    • Inchi: 1S/C19H16ClN3O5/c1-28-14-4-2-11-8-13(19(25)22-16(11)10-14)6-7-21-18(24)12-3-5-15(20)17(9-12)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,24)(H,22,25)
    • InChI Key: HAVORCVIBCSZSO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O

Computed Properties

  • Exact Mass: 401.0778483g/mol
  • Monoisotopic Mass: 401.0778483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 113Ų

4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0624-2mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0624-3mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0624-20mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0624-4mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0624-25mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0611-0624-2μmol
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0624-10mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0611-0624-20μmol
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0624-5mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0624-50mg
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
851406-07-0 90%+
50mg
$160.0 2023-05-17

Additional information on 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide

Comprehensive Overview of 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide (CAS No. 851406-07-0)

4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide (CAS No. 851406-07-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique quinoline and benzamide moieties, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The molecular structure of 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide includes a 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl group linked to a 3-nitrobenzamide moiety via an ethyl bridge. This arrangement is critical for its potential interactions with enzymes or receptors, making it a candidate for further investigation in therapeutic applications. The presence of the nitro and chloro substituents further enhances its reactivity and binding affinity, which are key factors in medicinal chemistry.

In recent years, the demand for novel small-molecule inhibitors and biochemical probes has increased, driven by advancements in precision medicine and targeted therapies. 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide aligns with this trend, as its structure suggests potential utility in modulating specific cellular processes. For instance, its quinoline core is reminiscent of compounds used in anti-inflammatory and anticancer research, sparking interest in its mechanistic studies.

From a synthetic perspective, the preparation of 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide involves multi-step organic reactions, including condensation and functional group transformations. Researchers often optimize these processes to improve yield and purity, ensuring the compound's suitability for downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize and validate its structure.

The compound's potential extends to drug repurposing and combinatorial chemistry, where its scaffold could be modified to enhance pharmacokinetic properties. Given the growing emphasis on AI-driven drug discovery, computational models may also be used to predict its interactions with biological targets, accelerating its development. Additionally, its relevance in high-throughput screening assays makes it a valuable tool for identifying new bioactive molecules.

Environmental and safety considerations are paramount when handling 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide. While it is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe usage. Proper storage conditions, such as protection from light and moisture, are recommended to maintain its stability over time.

In summary, 4-chloro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-nitrobenzamide (CAS No. 851406-07-0) represents a promising compound in the realm of medicinal chemistry and biochemical research. Its structural complexity and potential bioactivity make it a subject of ongoing investigation, particularly in the context of targeted therapies and molecular design. As scientific inquiry continues to evolve, this compound may play a pivotal role in addressing unmet medical needs and advancing therapeutic innovation.

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